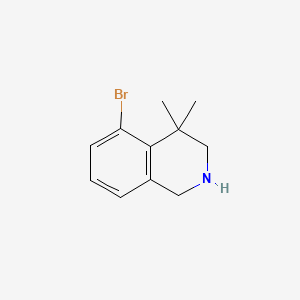
5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (5-Bromo-DMT) is a synthetic compound that has been widely studied over the last few decades. It has been used in laboratory experiments to study the effects of various biochemical and physiological processes. 5-Bromo-DMT has been found to have a variety of applications in the scientific research field, including in the study of the mechanism of action of certain compounds, the biochemical and physiological effects of compounds, and the advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Therapeutic Applications and Anticancer Potential Tetrahydroisoquinoline derivatives, including compounds structurally related to 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, have been extensively studied for their therapeutic activities. These compounds exhibit a broad spectrum of pharmacological properties, particularly in anticancer drug discovery. The US FDA approval of trabectedin, a compound with tetrahydroisoquinoline rings, for the treatment of soft tissue sarcomas highlights the anticancer potential of this scaffold. Research has shown that derivatives of tetrahydroisoquinoline possess activities against various cancer molecular targets, emphasizing their significance in anticancer drug design (Singh & Shah, 2017; Faheem et al., 2021).
Regioselectivity in Synthesis The synthesis of unsymmetrical dimethylated pyridines, including derivatives related to 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, involves detailed studies on regioselectivity during free radical bromination. These studies aim to understand the mechanisms underlying the bromination process, which is crucial for the synthesis of structurally complex tetrahydroisoquinoline derivatives. The findings contribute to the development of synthetic methodologies that can be applied to produce compounds with desired structural features for pharmacological testing (Thapa et al., 2014).
Neuroprotective and Antidepressant Effects Research has also explored the neuroprotective, antiaddictive, and antidepressant properties of tetrahydroisoquinoline derivatives. These compounds show promise in animal models for various central nervous system disorders, indicating their potential as novel therapeutic agents for treating neurodegenerative diseases and mood disorders (Antkiewicz‐Michaluk et al., 2018).
Chemical Properties and Analytical Methods The chemical and analytical aspects of tetrahydroisoquinoline derivatives, including their synthesis and characterization, are crucial for their development as therapeutic agents. Studies on regiochemistry control in radical cyclizations provide insights into synthesizing physiologically active compounds, including neuroprotective and anticancer agents. These investigations highlight the importance of understanding the chemical properties of tetrahydroisoquinoline derivatives for their application in medicinal chemistry (Ishibashi & Tamura, 2004).
Propriétés
IUPAC Name |
5-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-11(2)7-13-6-8-4-3-5-9(12)10(8)11/h3-5,13H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKOHMCQTMGJSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C(=CC=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745087 |
Source


|
| Record name | 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1203684-57-4 |
Source


|
| Record name | 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

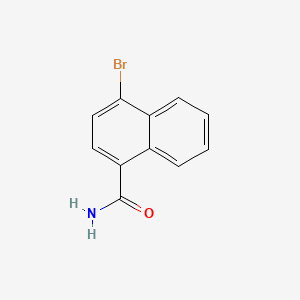
![(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylene}-2,5-diphenylpyrrolidinium tetrafluorobora](/img/no-structure.png)
![3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate](/img/structure/B598879.png)
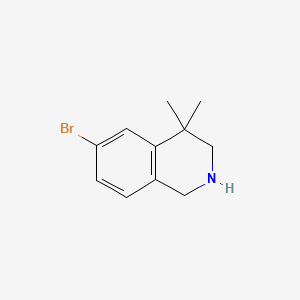
![(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine](/img/structure/B598881.png)
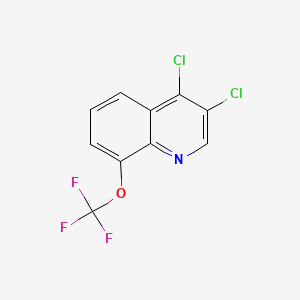
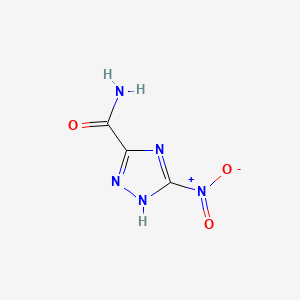
![5,7-Dihydro-2-(methylthio)thieno[3,4-d]pyrimidin-4(3h)-one](/img/structure/B598887.png)
![(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate](/img/structure/B598888.png)
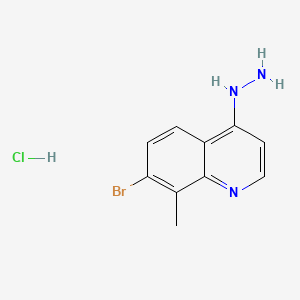
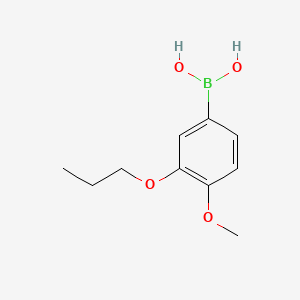
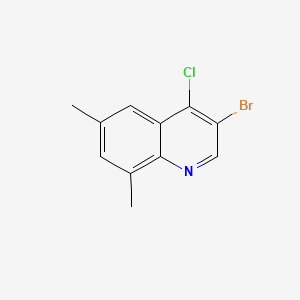
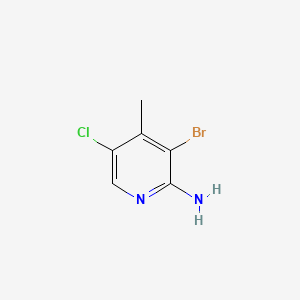
![Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate](/img/structure/B598896.png)